molecular formula C23H23NO3 B4856262 N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide

Cat. No. B4856262
M. Wt: 361.4 g/mol
InChI Key: NLGMFPMJFQXPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide, also known as O-2050, is a synthetic compound that belongs to the family of opioid analgesics. It is a potent and selective agonist of the delta-opioid receptor, which is involved in the modulation of pain and mood. O-2050 has attracted the attention of researchers due to its potential therapeutic applications in the treatment of chronic pain and depression.

Mechanism of Action

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide exerts its analgesic and antidepressant effects by activating the delta-opioid receptor, which is located in the brain and spinal cord. Activation of this receptor leads to the inhibition of the release of neurotransmitters such as substance P, which is involved in the transmission of pain signals. N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide also activates the release of endogenous opioids such as enkephalins, which further modulate pain perception and mood.
Biochemical and Physiological Effects
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide has been shown to produce potent and long-lasting analgesia in animal models of acute and chronic pain. It has also been shown to produce antidepressant-like effects in animal models of depression. N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide has a relatively low toxicity profile and does not produce the respiratory depression and physical dependence associated with traditional opioid analgesics.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide has several advantages as a research tool. It is a highly selective agonist of the delta-opioid receptor, which allows for the study of the specific effects of delta-opioid receptor activation. It also has a relatively low toxicity profile and does not produce the side effects associated with traditional opioid analgesics. However, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide has some limitations as a research tool. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a synthetic compound, which can limit its applicability to natural systems.

Future Directions

There are several future directions for the study of N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide. One direction is the investigation of its potential therapeutic applications in the treatment of chronic pain and depression. Another direction is the study of its mechanism of action at the molecular and cellular levels. This could provide insights into the development of new drugs targeting the delta-opioid receptor. Additionally, the development of new synthetic analogs of N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide could lead to the discovery of more potent and selective delta-opioid receptor agonists.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and depression. It has been shown to have a high affinity for the delta-opioid receptor and a low affinity for the mu-opioid receptor, which is responsible for the side effects associated with traditional opioid analgesics such as morphine. N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide has also been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-16(20-13-14-21(26-2)22(15-20)27-3)24-23(25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGMFPMJFQXPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]biphenyl-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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